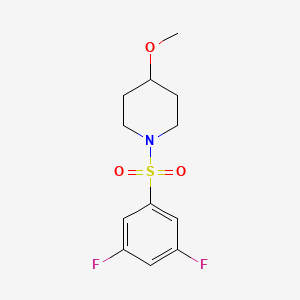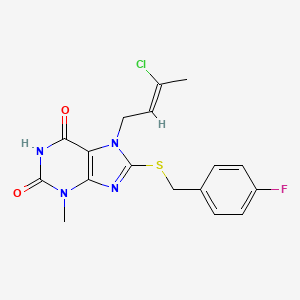
1-(3-Chloro-2,6-difluorophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2,6-difluorophenyl)ethanamine is a chemical compound with the CAS Number: 1337728-56-9. It has a molecular weight of 191.61 and its linear formula is C8H8ClF2N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H8ClF2N . This indicates that the molecule is composed of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Chiral Intermediate Synthesis 1-(3-Chloro-2,6-difluorophenyl)ethanamine serves as a critical chiral intermediate in various synthetic pathways. A notable example is the enzymatic process developed for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate for Ticagrelor, an acute coronary syndrome treatment. This process, leveraging a ketoreductase from a KRED library, exemplifies a green, efficient approach to synthesizing chiral intermediates, demonstrating the compound's utility in facilitating environmentally sound industrial applications with high productivity (Guo et al., 2017).
Cell and Protein Iodination The compound has been indirectly linked to advancements in biochemical research methods, such as the iodination of proteins and cell membranes. While not directly cited, chloroamides similar in structure and reactivity to this compound have facilitated novel iodination techniques. These methods minimize damage to proteins and cells, highlighting the potential of related compounds in bioanalytical applications (Fraker & Speck, 1978).
Photolysis in Photoaffinity Probes In the context of photoaffinity labeling, derivatives of this compound have been studied for their behavior under photolysis. These studies reveal the compound's role in generating photoinsertion products, offering insights into the stability and reactivity of related diazirines in biological systems. Such research underscores the compound's relevance in designing more effective photoaffinity probes for biochemical investigations (Platz et al., 1991).
NHC Ligand Synthesis for Catalysis Research into transition metal complexes bearing NHC (N-heterocyclic carbene) ligands substituted with polyfluoroalkyl groups showcases the compound's utility in catalysis. By synthesizing racemic 1-(perfluoroalkyl)ethylamines from related compounds, researchers have developed silver or palladium complexes for applications in Suzuki-Miyaura coupling, indicating the compound's potential in enhancing catalytic processes (Kolaříková et al., 2015).
Antimicrobial and Antifungal Activity Synthetic pathways involving this compound have led to novel amides with significant antimicrobial and antifungal properties. By reacting this compound with substituted benzoyl chlorides, researchers have synthesized compounds that exhibit activity comparable or superior to standard medicinal treatments, highlighting its role in developing new antimicrobial agents (Pejchal et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Propiedades
IUPAC Name |
1-(3-chloro-2,6-difluorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-4H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEISJPGIGAFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2889292.png)
![2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione](/img/structure/B2889293.png)

![1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride](/img/no-structure.png)
![N-(3-acetamidophenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2889296.png)
![3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2889298.png)
![dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889301.png)
![(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2889304.png)

![2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2889307.png)
![N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2889308.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2889309.png)


